molecular formula C8H7BrN4 B8326244 2-bromo-6-(1H-1,2,3-triazol-1-ylmethyl)pyridine

2-bromo-6-(1H-1,2,3-triazol-1-ylmethyl)pyridine

Cat. No. B8326244
M. Wt: 239.07 g/mol
InChI Key: MWMIQMVAGQSOCN-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

2-Bromo-6-(bromomethyl)pyridine (Example 190, Step 1) (1.50 g, 5.98 mmol), 1H-1,2,3-triazole (520 mL, 8.97 mmol), and K2CO3 (1.652 g, 11.96 mmol) were combined in DMF (5.0 mL) and stirred at 50° C. overnight. The mixture was diluted with water and extracted with EtOAc (2×). The combined organic layers were washed with brine, dried (MgSO4), filtered, and evaporated. Flash chromatography (0-100% EtOAc/hexanes) separated the two regioisomeric products to provide 2-bromo-6-(1H-1,2,3-triazol-1-ylmethyl)pyridine (lower Rf) and 2-bromo-6-(2H-1,2,3-triazol-2-ylmethyl)pyridine (higher Rf) as colorless solids.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
520 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.652 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8]Br)[N:3]=1.[NH:10]1[CH:14]=[CH:13][N:12]=[N:11]1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][N:10]2[CH:14]=[CH:13][N:12]=[N:11]2)[N:3]=1.[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][N:11]2[N:12]=[CH:13][CH:14]=[N:10]2)[N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)CBr
Step Two
Name
Quantity
520 mL
Type
reactant
Smiles
N1N=NC=C1
Step Three
Name
Quantity
1.652 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Flash chromatography (0-100% EtOAc/hexanes) separated the two regioisomeric products

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=NC(=CC=C1)CN1N=NC=C1
Name
Type
product
Smiles
BrC1=NC(=CC=C1)CN1N=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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